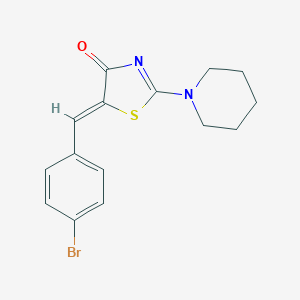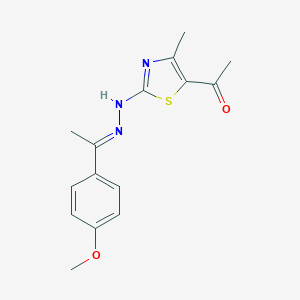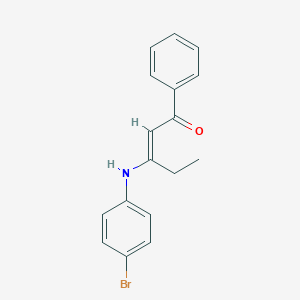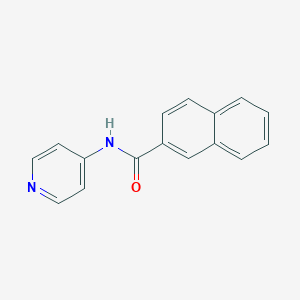![molecular formula C27H23NO6 B401753 PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE](/img/structure/B401753.png)
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6. It is known for its unique structural features, which include a phenyl group, a dioxoisoindoline core, and a pentyloxycarbonyl-substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phthalic anhydride derivative with an amine, followed by esterification with a pentyloxycarbonyl-substituted phenol. The reaction conditions often require the use of catalysts, such as acid or base catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydroxy derivatives.
Substitution: The phenyl and pentyloxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Phthalic anhydride derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isoindoline derivatives: These compounds have a similar isoindoline core but may have different functional groups, affecting their reactivity and applications.
Phenyl esters: These compounds contain phenyl groups and ester functionalities, but their overall structure and properties can vary significantly.
Eigenschaften
Molekularformel |
C27H23NO6 |
|---|---|
Molekulargewicht |
457.5g/mol |
IUPAC-Name |
phenyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-2-3-7-16-33-26(31)18-10-13-20(14-11-18)28-24(29)22-15-12-19(17-23(22)25(28)30)27(32)34-21-8-5-4-6-9-21/h4-6,8-15,17H,2-3,7,16H2,1H3 |
InChI-Schlüssel |
XKYSINNKUFNQIW-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-hydroxybenzohydrazide](/img/structure/B401674.png)

![N-[3-(acetylamino)phenyl]thiophene-2-carboxamide](/img/structure/B401676.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide](/img/structure/B401677.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B401680.png)
![3-bromo-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B401681.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-hydroxybenzohydrazide](/img/structure/B401685.png)
![1-[(3-bromophenyl)carbonyl]-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B401686.png)


![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B401690.png)
![2-{2-[4-(Acetylamino)benzoyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B401692.png)
